molecular formula C8H13Cl2N3S B1421843 Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride CAS No. 1258650-30-4

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride

Cat. No.: B1421843
CAS No.: 1258650-30-4
M. Wt: 254.18 g/mol
InChI Key: NSUOGXODVZIXJM-UHFFFAOYSA-N
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Description

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride is a highly reactive intermediate compound with a broad range of industrial, agricultural, and biomedical applications. It is known for its unique structure, which combines the imidazole and thiazole rings, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of the imidazole and thiazole rings.

    Reaction Conditions: The imidazole ring is typically synthesized through the condensation of glyoxal with ammonia and formaldehyde, while the thiazole ring is formed by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The two rings are then coupled together using a suitable linker, such as a methylene group, under controlled conditions.

    Final Product Formation: The final step involves the methylation of the amine group and the formation of the dihydrochloride salt.

Industrial production methods often involve continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride undergoes various chemical reactions:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates .

Scientific Research Applications

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride involves its interaction with various molecular targets:

    Molecular Targets: It targets enzymes and proteins involved in cellular metabolism and replication.

    Pathways Involved: The compound interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride is unique due to its combined imidazole and thiazole rings, which provide a distinct set of chemical properties and reactivity. Similar compounds include:

    (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol: This compound shares the core structure but differs in the functional groups attached to the rings.

    Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives:

Properties

IUPAC Name

N-methyl-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.2ClH/c1-6-7(5-9-2)11-3-4-12-8(11)10-6;;/h3-4,9H,5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUOGXODVZIXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-30-4
Record name methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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